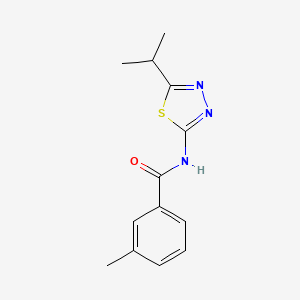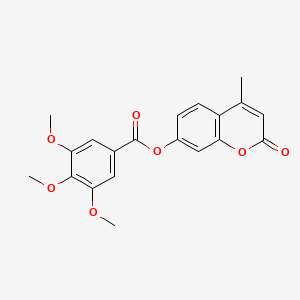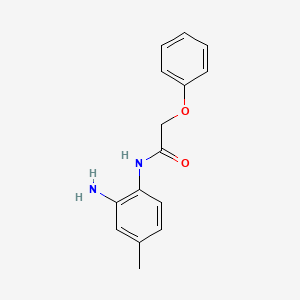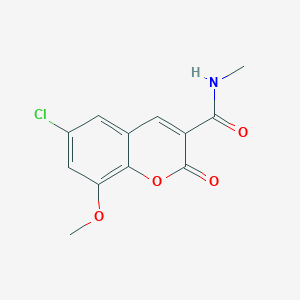
N-(2-adamantyl)-1,3-benzodioxol-5-amine
Overview
Description
N-(2-adamantyl)-1,3-benzodioxol-5-amine: is a compound that features an adamantane moiety attached to a benzodioxole ring. Adamantane is a polycyclic cage molecule known for its high symmetry and stability, while benzodioxole is a bicyclic structure containing two oxygen atoms. This combination of structures imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-adamantyl)-1,3-benzodioxol-5-amine typically involves the functionalization of adamantane and benzodioxole precursors. One common method is the alkylation of 1-bromoadamantane with benzodioxole derivatives under basic conditions. The reaction may proceed via a nucleophilic substitution mechanism, where the bromine atom is replaced by the benzodioxole moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-adamantyl)-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. The adamantane moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The benzodioxole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-aminoadamantane: Known for its antiviral properties and used in the treatment of influenza.
2-adamantylamine: Used in the synthesis of various pharmaceuticals and materials.
1,3-dioxolane derivatives: Known for their applications in organic synthesis and materials science.
Uniqueness: N-(2-adamantyl)-1,3-benzodioxol-5-amine is unique due to the combination of the adamantane and benzodioxole moieties. This dual structure imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug discovery and materials science further highlight its uniqueness .
Properties
IUPAC Name |
N-(2-adamantyl)-1,3-benzodioxol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-2-15-16(20-9-19-15)8-14(1)18-17-12-4-10-3-11(6-12)7-13(17)5-10/h1-2,8,10-13,17-18H,3-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOPSESJFDBQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-1-cyano-2-(2-methoxyphenyl)ethenyl]benzonitrile](/img/structure/B5889282.png)

![1-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5889291.png)
![2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5889316.png)
![1-[4-[(4-Thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone](/img/structure/B5889317.png)

![methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5889325.png)

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5889331.png)
![N-(2,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide](/img/structure/B5889333.png)


![3-amino-6-tert-butyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B5889360.png)
![[2-(Piperidine-1-carbonylamino)phenyl] piperidine-1-carboxylate](/img/structure/B5889376.png)
